3-Chloro-6-methoxypyridine-2-carbonyl chloride
Overview
Description
3-Chloro-6-methoxypyridine-2-carbonyl chloride is a chemical compound with the molecular formula C7H5Cl2NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-methoxypyridine-2-carbonyl chloride typically involves the chlorination of 6-methoxypyridine-2-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves heating the carboxylic acid with thionyl chloride, which results in the formation of the corresponding acid chloride.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in achieving consistent results.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-methoxypyridine-2-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or alcohols, leading to the formation of amides or esters.
Hydrolysis: The compound can be hydrolyzed to form 3-Chloro-6-methoxypyridine-2-carboxylic acid.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the chlorination of carboxylic acids to form acid chlorides.
Palladium Catalysts: Used in coupling reactions like the Suzuki-Miyaura coupling.
Aqueous or Alcoholic Solutions: Used in hydrolysis reactions.
Major Products Formed
Amides and Esters: Formed through substitution reactions.
3-Chloro-6-methoxypyridine-2-carboxylic acid: Formed through hydrolysis.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
3-Chloro-6-methoxypyridine-2-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-6-methoxypyridine-2-carbonyl chloride involves its reactivity as an acid chloride. The compound readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-3-methoxypyridine-2-carbonyl chloride
- 2-Chloro-6-methylpyridine
Comparison
3-Chloro-6-methoxypyridine-2-carbonyl chloride is unique due to its specific substitution pattern on the pyridine ring. This substitution pattern influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers distinct advantages in certain synthetic applications, particularly in the formation of specific derivatives and in coupling reactions.
Properties
IUPAC Name |
3-chloro-6-methoxypyridine-2-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c1-12-5-3-2-4(8)6(10-5)7(9)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRGRVZEHBNLKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601247334 | |
Record name | 3-Chloro-6-methoxy-2-pyridinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601247334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257535-51-5 | |
Record name | 3-Chloro-6-methoxy-2-pyridinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1257535-51-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-6-methoxy-2-pyridinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601247334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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